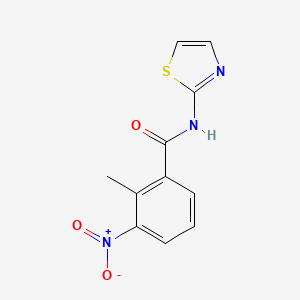

2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide

説明

製法

合成経路と反応条件

2-メチル-3-ニトロ-N-(1,3-チアゾール-2-イル)ベンズアミドの合成は、一般的に以下の手順で行われます。

ニトロ化: ニトロ基のベンゼン環への導入は、ニトロ化によって達成されます。これは、制御された温度条件下で、ベンゼン誘導体を濃硝酸と硫酸の混合物で処理することを伴います。

チアゾール形成: チアゾール環は、適切な前駆体をチオアミドと適切な酸化剤と反応させることで形成されます。

アミド化: 最後のステップは、適切な条件下でチアゾール誘導体を適切なアミンと反応させることでアミド結合を形成することです.

工業生産方法

この化合物の工業生産方法は、同様の合成経路を伴う可能性がありますが、大規模生産に合わせて最適化されています。 これには、連続フロー反応器、反応条件の正確な制御のための自動システム、高収率と純度を確保するための効率的な精製技術の使用が含まれます.

特性

CAS番号 |

312757-32-7 |

|---|---|

分子式 |

C11H9N3O3S |

分子量 |

263.27 g/mol |

IUPAC名 |

2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C11H9N3O3S/c1-7-8(3-2-4-9(7)14(16)17)10(15)13-11-12-5-6-18-11/h2-6H,1H3,(H,12,13,15) |

InChIキー |

LJYWRCCNCYQHGE-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC=CS2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Thiazole Formation: The thiazole ring is formed by reacting a suitable precursor with thioamide and an appropriate oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

化学反応の分析

反応の種類

2-メチル-3-ニトロ-N-(1,3-チアゾール-2-イル)ベンズアミドは、以下を含むさまざまな化学反応を起こします。

酸化: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。

置換: メチル基は、他の官能基で置き換えられる求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: パラジウム触媒を用いた水素ガス。

置換: ハロゲンまたはスルホニルクロリドなどの求電子剤。

縮合: 塩基の存在下でのアルデヒドまたはケトン.

主な生成物

還元: 2-メチル-3-アミノ-N-(1,3-チアゾール-2-イル)ベンズアミド。

置換: 使用した求電子剤に応じて、さまざまな置換ベンズアミド。

縮合: イミンまたは他の縮合生成物.

科学的研究の応用

2-メチル-3-ニトロ-N-(1,3-チアゾール-2-イル)ベンズアミドは、いくつかの科学研究に応用されています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌および抗真菌特性の可能性について調査されています。

医学: 抗炎症および抗がん剤としての可能性を探求されています。

作用機序

類似化合物の比較

類似化合物

2-メチル-3-ニトロベンズアミド: チアゾール環が欠如しており、生物活性が低下する可能性があります。

3-ニトロ-N-(1,3-チアゾール-2-イル)ベンズアミド: メチル基が欠如しており、反応性と生物学的特性に影響を与える可能性があります

類似化合物との比較

Similar Compounds

2-Methyl-3-nitrobenzamide: Lacks the thiazole ring, which may reduce its biological activity.

3-Nitro-N-(1,3-thiazol-2-yl)benzamide: Lacks the methyl group, which may affect its reactivity and biological properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。